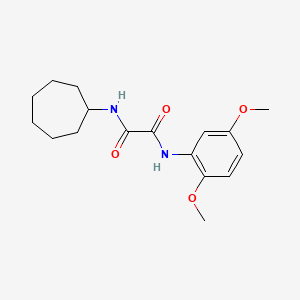![molecular formula C21H17N3O2 B5089675 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in 1994 by scientists at Pfizer, who were searching for new compounds that could inhibit EGFR and potentially be used as cancer therapeutics. Since then, AG-1478 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol binds to the ATP-binding site of EGFR and prevents the receptor from undergoing autophosphorylation, which is necessary for downstream signaling. By inhibiting EGFR signaling, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol blocks the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This results in a decrease in cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its specificity for EGFR. Unlike other EGFR inhibitors, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol does not inhibit other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in cellular processes. However, one limitation of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its relatively low potency compared to other EGFR inhibitors. This may make it less suitable for certain experiments where high potency is required.
Future Directions
There are a number of future directions for research involving 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of interest is the development of more potent EGFR inhibitors based on the structure of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. Another area of interest is the investigation of the role of EGFR in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol may have potential applications in the development of novel therapeutics for these diseases. Overall, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a valuable tool for studying the role of EGFR in various cellular processes and has potential applications in scientific research and drug development.
Synthesis Methods
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyaniline with phthalic anhydride to form the intermediate phthalimide. The phthalimide is then reduced to the corresponding amine, which is subsequently reacted with 4-(4-chlorobenzyl)phthalazin-1-one to form the final product, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a complex process that requires careful attention to detail and purification techniques to ensure high purity of the final product.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used extensively in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit EGFR signaling in a dose-dependent manner, leading to a decrease in cell proliferation, migration, and invasion. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used in a wide range of studies, including cancer research, neuroscience, and developmental biology. It has also been used to investigate the role of EGFR in wound healing, angiogenesis, and immune response.
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)20-18-7-2-3-8-19(18)21(24-23-20)22-15-5-4-6-16(25)13-15/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYHJSHESQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)
![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)
![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)